Cas no 1803670-69-0 (2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine)

2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine
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- Inchi: 1S/C6H5ClF2N2O/c7-4-3(12)1-2(5(8)9)6(10)11-4/h1,5,12H,(H2,10,11)
- InChI Key: ODYHENVKBAPBCA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(F)F)C(N)=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- XLogP3: 1.7
- Topological Polar Surface Area: 59.1
2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005094-500mg |
2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine |
1803670-69-0 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
Alichem | A024005094-1g |
2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine |
1803670-69-0 | 97% | 1g |
$1,831.20 | 2022-04-02 |
2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine Related Literature
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine
Introduction to 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine (CAS No. 1803670-69-0)
2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1803670-69-0, belongs to the pyridine class of molecules, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this compound, including its amino, chloro, difluoromethyl, and hydroxyl substituents, contribute to its unique chemical and biological profile, making it a promising candidate for further investigation in drug discovery and development.
The significance of 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine lies in its potential applications in the synthesis of novel therapeutic agents. Pyridine derivatives have long been a cornerstone in the design of drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of multiple functional groups in this compound allows for versatile chemical modifications, enabling researchers to tailor its properties for specific biological targets. For instance, the amino group can serve as a nucleophilic site for further derivatization, while the chloro and difluoromethyl groups may enhance metabolic stability and binding affinity.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The incorporation of fluorine atoms into molecular structures often improves pharmacokinetic profiles, such as bioavailability and half-life. In the case of 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine, the difluoromethyl group is particularly noteworthy for its ability to modulate enzyme interactions and receptor binding. This feature has been exploited in the development of next-generation pharmaceuticals that exhibit enhanced efficacy and reduced side effects.
Current research efforts are focused on exploring the pharmacological potential of 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine through both in vitro and in vivo studies. Preliminary findings suggest that this compound may possess inhibitory activity against certain enzymes and receptors implicated in disease pathogenesis. For example, studies have indicated that pyridine derivatives can interfere with signaling pathways involved in tumor growth and progression. The hydroxyl group in 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine may also contribute to its ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
The synthesis of 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine represents a challenging yet rewarding endeavor for organic chemists. The multi-step synthetic route requires careful optimization to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to introduce the desired functional groups efficiently. The complexity of the synthesis underscores the compound's potential value but also highlights the need for innovative approaches to streamline production processes.
In addition to its pharmaceutical applications, 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine may find utility in other areas of chemical research. Its unique structure makes it a valuable intermediate for synthesizing more complex molecules with tailored properties. Researchers interested in materials science or agrochemicals might also explore its potential as a building block for novel compounds with specific functionalities.
The future prospects for 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine are promising, given the ongoing interest in pyridine derivatives as therapeutic agents. As computational methods improve, virtual screening techniques can be leveraged to identify new applications for this compound more rapidly. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory discoveries into clinical reality. By combining experimental data with cutting-edge computational tools, scientists can accelerate the development of drugs based on 2-Amino-6-chloro-3-(difluoromethyl)-5-hydroxypyridine, ultimately benefiting patients worldwide.
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